molecular formula C21H20N2O B12529362 N,N'-Diphenyl-N-(2-phenylethyl)urea CAS No. 141956-75-4

N,N'-Diphenyl-N-(2-phenylethyl)urea

Cat. No.: B12529362
CAS No.: 141956-75-4
M. Wt: 316.4 g/mol
InChI Key: HHNHUZMMBNWINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Diphenyl-N-(2-phenylethyl)urea is an organic compound with the molecular formula C21H20N2O It is a derivative of urea, where the nitrogen atoms are substituted with phenyl and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diphenyl-N-(2-phenylethyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N-phenylethylamine with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of N,N’-Diphenyl-N-(2-phenylethyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenyl-N-(2-phenylethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and phenylethyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N,N’-Diphenyl-N-(2-phenylethyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Diphenyl-N-(2-phenylethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenylurea: A simpler derivative with only phenyl groups attached to the nitrogen atoms.

    N,N’-Diphenyl-N-methylurea: Contains a methyl group instead of a phenylethyl group.

    N,N’-Diphenyl-N-cyclohexylurea: Features a cyclohexyl group in place of the phenylethyl group.

Uniqueness

N,N’-Diphenyl-N-(2-phenylethyl)urea is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

141956-75-4

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

1,3-diphenyl-1-(2-phenylethyl)urea

InChI

InChI=1S/C21H20N2O/c24-21(22-19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2,(H,22,24)

InChI Key

HHNHUZMMBNWINW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.